molecular formula C13H11NO5 B184820 Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate CAS No. 7710-44-3

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate

Cat. No. B184820
CAS RN: 7710-44-3
M. Wt: 261.23 g/mol
InChI Key: BMFIBMLGDMNPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate, also known as DPI, is a synthetic compound used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential applications in cancer research, neurobiology, and immunology.

Mechanism Of Action

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol (DAG) and Ca2+. This results in the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in inflammation and tumorigenesis.

Biochemical And Physiological Effects

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In the brain, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to regulate neurotransmitter release and synaptic plasticity by modulating the activity of ion channels and neurotransmitter receptors. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments is its high potency and selectivity for PKC. It is also relatively easy to synthesize and has a long shelf life. However, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has some limitations, including its potential toxicity and non-specific effects on other enzymes. It is important to use appropriate controls and concentrations when using Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate in lab experiments to ensure accurate results.

Future Directions

There are several future directions for research on Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate. Another area of interest is the investigation of the role of PKC in other cellular processes, such as autophagy and DNA damage response. Additionally, the potential use of Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate as a therapeutic agent for cancer and other diseases is an area of ongoing research.

Scientific Research Applications

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines, including breast, prostate, and lung cancer. Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has also been used to study the role of PKC in regulating neurotransmitter release and synaptic plasticity in the brain. Additionally, Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate has been used to investigate the role of PKC in regulating the immune response and inflammation.

properties

CAS RN

7710-44-3

Product Name

Dimethyl 3-phenyl-4,5-isoxazoledicarboxylate

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

dimethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate

InChI

InChI=1S/C13H11NO5/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7H,1-2H3

InChI Key

BMFIBMLGDMNPHC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (Z)-N-hydroxybenzimidoyl chloride (467 mg, 3 mmol) and dimethyl but-2-ynedioate (0.374 mL, 3.00 mmol) in Et2O (10 mL) at rt was added dropwise over 5 minutes Et3N (0.460 mL, 3.30 mmol). The reaction mixture became a thick suspension and was stirred at rt for 2 hr. After filtration, the filtrate was concentrated to an oil that was chromatographed on a 24 gm Isco silica gel cartridge, eluting with a 0-25% EtOAc/Hex gradient. The pure fractions were concentrated to afford dimethyl 3-phenylisoxazole-4,5-dicarboxylate (780 mg, 2.99 mmol, 100% yield) as a colorless oil. HPLC retention time=2.86 minutes (YMC Combi 4.6×50 mm S-5 ODS column) eluting with 10-90% aqueous methanol+0.2% phosphoric acid over a 4 minute gradient. MS: (M+H)=262.15. 1H NMR (500 MHz, CDCl3) d ppm 3.91 (s, 2H) 4.02 (s, 2H) 7.46-7.53 (m, 2H) 7.69 (d, J=6.6 Hz, 1H).
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
0.374 mL
Type
reactant
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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